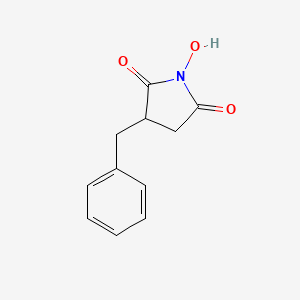

3-Benzyl-1-hydroxypyrrolidine-2,5-dione

Description

Structural Significance and Prevalence of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a five-membered heterocyclic ring containing a nitrogen atom. matrix-fine-chemicals.comwikipedia.org This saturated structure is a prominent feature in a multitude of natural products and synthetic molecules, establishing it as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net Its prevalence stems from several advantageous structural properties. The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving specific and high-affinity interactions with biological targets. nih.gov

Pyrrolidine-2,5-dione derivatives are recognized as an important class of heterocyclic compounds with significant applications in both organic synthesis and medicinal chemistry. researchgate.net The core structure is a component of many pharmacologically important agents and is present in numerous natural alkaloids. nih.gov Researchers have utilized this scaffold to develop compounds with a wide array of biological activities, including anticonvulsant and enzyme-inhibiting properties. nih.govresearchgate.net

Historical Development and Initial Research on N-Substituted Pyrrolidine-2,5-diones

The versatility of the pyrrolidine-2,5-dione core is greatly enhanced by substitutions, particularly at the nitrogen atom (position 1). A pivotal development in the history of this chemical class was the introduction of a hydroxyl group at this position to form N-hydroxysuccinimide (NHS). chemicalbook.comsigmaaldrich.com First proposed for peptide synthesis decades ago, NHS proved to be a remarkably useful reagent. chemicalbook.com

The primary application of NHS lies in its ability to react with carboxylic acids to form "active esters." aip.org These N-hydroxysuccinimide esters are stable enough to be isolated but sufficiently reactive to form strong amide bonds with primary amines on other molecules, such as proteins. nih.govtaylorandfrancis.com This reactivity has made NHS and its derivatives indispensable tools in biochemistry and biotechnology for applications like protein labeling, immunoassays, and bioconjugation, where molecules are covalently linked to biological macromolecules. nih.govtaylorandfrancis.com The development of N-substituted pyrrolidine-2,5-diones, especially NHS, marked a significant step in harnessing this scaffold for specific chemical applications. chemicalbook.com

Rationale for Focused Research on 3-Benzyl-1-hydroxypyrrolidine-2,5-dione

The specific focus on This compound stems from a rational design approach in medicinal chemistry, combining the known attributes of its constituent parts. The research interest in this molecule can be understood by considering the contributions of its three key features: the pyrrolidine-2,5-dione scaffold, the 1-hydroxy substituent, and the 3-benzyl substituent.

The pyrrolidine-2,5-dione scaffold serves as a proven foundation for biologically active molecules, with established potential in areas such as cancer therapy and the treatment of central nervous system disorders. nih.govgoogle.com The 1-hydroxy (N-hydroxy) group suggests a potential application as a precursor for creating activated esters, similar to NHS, but with properties modified by the other substituent. chemicalbook.com

The introduction of a benzyl (B1604629) group at position 3 is a critical modification. Substitutions at this position are known to strongly influence biological activity. nih.gov The benzyl group adds a significant, lipophilic aromatic moiety to the structure. This feature can promote interactions with hydrophobic pockets within enzyme active sites or receptors. Research on related structures has shown that benzyl or substituted benzyl groups on the pyrrolidine-2,5-dione ring can lead to potent and specific inhibition of enzymes like tyrosinase and cyclooxygenases (COX). rsc.orgnih.gov

Therefore, the combination of these three components in a single molecule suggests a targeted effort to create a novel compound with unique biological or chemical properties. The presence of the benzyl group could modulate the reactivity of the N-hydroxy group or direct the molecule toward specific biological targets not recognized by simpler succinimides. The availability of specific stereoisomers, such as (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione, further indicates its potential use as a chiral building block in the targeted synthesis of complex pharmaceutical agents. amadischem.compharmaffiliates.comcymitquimica.com

Chemical and Physical Properties of this compound

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

106847-88-5 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-benzyl-1-hydroxypyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H11NO3/c13-10-7-9(11(14)12(10)15)6-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |

InChI Key |

OEOCGLHNKJKVBF-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)N(C1=O)O)CC2=CC=CC=C2 |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Control for 3 Benzyl 1 Hydroxypyrrolidine 2,5 Dione and Its Derivatives

Classical and Contemporary Approaches to the Pyrrolidine-2,5-dione Scaffold

The formation of the pyrrolidine-2,5-dione ring is a cornerstone of synthetic organic chemistry, with several established and evolving methods. These approaches typically involve the cyclization of a four-carbon dicarbonyl precursor with an amine.

Thermal Condensation Reactions for Pyrrolidine-2,5-dione Ring Formation

One of the most direct and classical methods for synthesizing N-substituted pyrrolidine-2,5-diones is the thermal condensation of a succinic anhydride (B1165640) derivative with a primary amine or hydroxylamine. This reaction proceeds by heating the two components, often without a solvent or in a high-boiling point solvent like xylene, to drive off the water molecule formed during the cyclization.

The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to a ring-opened amic acid intermediate. Subsequent intramolecular condensation, driven by heat, results in the formation of the five-membered imide ring. For instance, the synthesis of N-benzylsuccinimide can be achieved by reacting succinic anhydride with benzylamine (B48309) under thermal conditions. This fundamental transformation is widely applicable for the synthesis of a variety of N-substituted succinimides.

Nucleophilic Acyl Substitution in Pyrrolidine-2,5-dione Synthesis

The synthesis of the pyrrolidine-2,5-dione ring is a classic example of a nucleophilic acyl substitution reaction. nih.gov In this process, a nucleophile, typically a primary amine or hydroxylamine, attacks a carbonyl group of a succinic acid derivative, such as a succinic anhydride or a succinyl halide. The reaction proceeds through a tetrahedral intermediate.

The general mechanism involves two key steps:

Nucleophilic attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the succinic anhydride, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate which then collapses to a more stable amic acid.

Intramolecular cyclization: The terminal carboxylic acid group of the amic acid intermediate is then activated, often by heat or a coupling agent, and undergoes a second intramolecular nucleophilic acyl substitution with the amide nitrogen. This results in the closure of the five-membered ring and the elimination of a water molecule, yielding the pyrrolidine-2,5-dione product.

The efficiency of this reaction is high due to the formation of a thermodynamically stable five-membered ring. The use of succinic anhydrides is particularly common as they are reactive enough to undergo ring-opening under mild conditions, and the subsequent cyclization can often be achieved by simply heating the reaction mixture.

Enantioselective Synthesis of Chiral 3-Benzyl-1-hydroxypyrrolidine-2,5-dione Isomers

The biological activity of 3-substituted pyrrolidine-2,5-diones is often dependent on the stereochemistry at the C-3 position. Therefore, the development of enantioselective synthetic methods is crucial.

Substrate-Controlled Stereochemistry (e.g., Utilizing Chiral Precursors like D- and L-Malic Acid)

A robust strategy for the synthesis of enantiomerically pure compounds is to start from a chiral precursor that already contains the desired stereocenter. Naturally occurring chiral molecules, such as amino acids and hydroxy acids, are excellent starting materials for this purpose.

For the synthesis of chiral 3-hydroxypyrrolidine-2,5-diones, malic acid is an ideal chiral precursor. For example, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be synthesized from L-malic acid. The reaction involves the condensation of L-malic acid with benzylamine, where the stereochemistry at the C-3 position is retained from the starting material. mdpi.com Similarly, the use of D-malic acid would yield the corresponding (R)-enantiomer. This substrate-controlled approach is highly effective for producing stereochemically defined 3-hydroxysuccinimide derivatives.

Table 1: Synthesis of Chiral N-Substituted 3-Hydroxysuccinimides from Malic Acid

| Starting Material | Amine | Product | Yield | Reference |

|---|

Chemoenzymatic and Biocatalytic Pathways for Chiral Pyrrolidine-2,5-diones

Chemoenzymatic and biocatalytic methods offer a powerful and environmentally benign alternative for the synthesis of chiral molecules. These approaches utilize the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations.

One common biocatalytic strategy is the kinetic resolution of racemic 3-substituted succinimides. In this process, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipases can be used for the enantioselective acylation or hydrolysis of 3-hydroxysuccinimide derivatives.

Another approach is the enzymatic desymmetrization of prochiral 3-substituted succinic anhydrides. An enzyme can selectively catalyze the reaction of one of the two enantiotopic carbonyl groups of the anhydride with a nucleophile, leading to a chiral ring-opened product that can then be cyclized to the desired chiral succinimide (B58015). While specific examples for this compound are not abundant, the principle has been demonstrated for related structures. For example, the kinetic resolution of racemic azlactones, which are structurally related to succinic anhydrides, has been achieved with high enantioselectivity using bifunctional squaramide-based dimeric cinchona alkaloid catalysts. nih.gov

Table 2: Representative Biocatalytic Approaches to Chiral Succinimide Derivatives

| Substrate | Biocatalyst/Method | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic Azlactones | Squaramide-based Cinchona Alkaloid Catalyst | Chiral α-Amino Acid Esters | up to 99% | up to 97% | nih.gov |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral 3-substituted pyrrolidine-2,5-diones, several asymmetric catalytic strategies have been developed.

One prominent method is the catalytic asymmetric Michael addition to maleimides. In this reaction, a nucleophile adds to the double bond of a maleimide (B117702) in the presence of a chiral organocatalyst, such as a chiral amine or thiourea (B124793) derivative, to create a chiral center at the C-3 position. For example, the Michael addition of isobutyraldehyde (B47883) to maleimides has been achieved with excellent yield and enantioselectivity using a thiourea-functionalized (R,R)-1,2-diphenylethylenediamine catalyst in water. mdpi.comresearchgate.net

Another powerful technique is the asymmetric transfer hydrogenation (ATH) of maleimide derivatives. For instance, 3-hydroxy-4-substituted-maleimides can be reduced to the corresponding chiral succinimides with high diastereo- and enantioselectivity using a tethered rhodium catalyst. By tuning the reaction conditions, it is possible to selectively obtain either the syn- or anti-diastereomer.

Table 3: Asymmetric Catalytic Synthesis of Chiral Succinimide Derivatives

| Reaction Type | Substrate | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| Michael Addition | Isobutyraldehyde and N-Phenylmaleimide | Thiourea-functionalized (R,R)-1,2-diphenylethylenediamine | 3-(1-Formyl-1-methylethyl)-1-phenylpyrrolidine-2,5-dione | ≥97% | - | 99% | mdpi.comresearchgate.net |

| Michael Addition | Aminomaleimides and Nitroolefins | Takemoto's Catalyst | Substituted Succinimides | 76-86% | - | up to 94% | nih.gov |

| Asymmetric Transfer Hydrogenation | 3-Hydroxy-4-substituted-maleimide | Tethered Rhodium Catalyst | anti-3-Hydroxy-4-substituted-succinimide | 94-98% | 94:6 to >99:1 | 88% to >99% |

Derivatization and Functional Group Transformations of this compound

The reduction of the imide functionality in pyrrolidine-2,5-dione derivatives is a fundamental transformation that yields valuable pyrrolidine (B122466) structures. The succinimide ring is present in numerous biologically active compounds, and its reduction provides access to chiral pyrrolidines and lactams. nih.gov

A significant advancement in this area is the stereodivergent synthesis of chiral succinimides through the asymmetric transfer hydrogenation (ATH) of maleimide derivatives. nih.gov This method utilizes a rhodium catalyst system that demonstrates high activity and selectivity. nih.gov By carefully controlling the reaction conditions, such as the amount of base, it is possible to selectively produce either syn- or anti-3-hydroxy-4-substituted-succinimides. nih.gov For instance, the reduction of N-unprotected substrates can be controlled to reduce either the enol or the entire imide group by adjusting the catalyst loading and reaction time. nih.gov This provides a direct, single-step pathway to all four stereoisomers of valuable enantioenriched succinimides from basic chemical feedstocks. nih.gov

More traditional reducing agents can also be employed for the reduction of imines and related functionalities. wikipedia.org Agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly used for this purpose. wikipedia.org The asymmetric reduction of imines, which are structurally related to the imide group, has been effectively achieved through methods like hydrosilylation using a rhodium-DIOP catalyst, offering a route to chiral amines. wikipedia.org

Table 1: Methods for Reduction of Pyrrolidine-2,5-dione and Related Moieties

| Method | Catalyst/Reagent | Substrate | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Rhodium catalyst system | Maleimide derivatives | syn- or anti-3-hydroxy-4-substituted-succinimides | Stereodivergent; high enantioselectivity and diastereoselectivity. | nih.gov |

| Hydrogenation | Hydrogen gas | Imines | Amines | A standard method for reducing C=N bonds. | wikipedia.org |

| Hydride Reduction | Lithium aluminium hydride (LiAlH4) | Imines | Amines | A powerful, non-selective reducing agent. | wikipedia.org |

| Hydride Reduction | Sodium borohydride (NaBH4) | Imines | Amines | A milder reducing agent compared to LiAlH4. | wikipedia.org |

Palladium-catalyzed reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures. acs.orgrsc.org These methods have been applied to the synthesis of succinimide and pyrrolidine derivatives, offering efficient routes to these important heterocyclic scaffolds. nih.govacs.orgnih.gov

One such method is the palladium-catalyzed aminocarbonylation of alkynes. nih.govacs.org This reaction efficiently produces succinimide derivatives by reacting alkynes with either aromatic or aliphatic amines in the presence of a catalyst like Pd(xantphos)Cl2 and p-toluenesulfonic acid (p-TsOH). nih.govacs.org This strategy has proven useful for synthesizing a wide array of succinimide compounds. nih.govacs.org Palladium-catalyzed carbonylations are noted for their ability to incorporate a carbon monoxide (CO) unit directly into a substrate, which is a highly atom-economical approach to creating carbonyl-containing compounds. acs.orgbeilstein-journals.org While carbonylation of activated halides is well-developed, the use of alkyl halides can be more challenging due to slower oxidative addition rates and potential side reactions like β-hydride elimination. acs.org

Related palladium-catalyzed transformations also provide access to the core pyrrolidine structure. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a broad-scope method that directly yields 3-substituted pyrrolidines. nih.gov This reductive Mizoroki-Heck reaction can be applied to a diverse range of aryl bromides, delivering the desired products in good yields. nih.gov This process is significant as it allows for the single-step synthesis of drug-like molecules, such as nanomolar dopamine (B1211576) antagonists, from readily available starting materials. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Pyrrolidine and Succinimide Derivatives

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Aminocarbonylation | Pd(xantphos)Cl2, p-TsOH | Alkynes, Amines | Succinimide derivatives | Efficient route to succinimides from simple starting materials. | nih.govacs.org |

| Hydroarylation (Reductive Mizoroki-Heck) | Pd(OAc)2, Ligands | N-alkyl pyrrolines, Aryl bromides | 3-Aryl pyrrolidines | Broad substrate scope; direct access to drug-like molecules. | nih.gov |

Rearrangement reactions provide elegant and efficient pathways to complex heterocyclic structures like substituted pyrrolidine-2,5-diones. A prominent strategy in this context is the 1,3-dipolar cycloaddition, a reaction that involves the formation of a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org This concerted, six-π-electron reaction is highly valuable for its stereospecificity and regioselectivity. wikipedia.orgfrontiersin.org

For the synthesis of the pyrrolidine ring, the reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile, such as a maleimide derivative, is particularly effective. rsc.org Azomethine ylides can be generated in situ from various precursors, including the reaction of isatins with α-amino acids like sarcosine (B1681465) or L-proline. frontiersin.orgnih.gov The subsequent cycloaddition with a dipolarophile, such as N-ethylmaleimide, proceeds under mild conditions, often at room temperature in a solvent like ethanol, to afford functionalized N-fused pyrrolidinyl spirooxindoles with excellent yields and diastereoselectivities. nih.gov The choice of dipolarophile can control the resulting scaffold, making this a switchable and divergent synthetic strategy. nih.gov

Another relevant rearrangement is the Lossen rearrangement. This reaction has been observed to occur with N-hydroxysuccinimide (NHS) under certain conditions, such as during carbodiimide-mediated reactions. nih.gov The interaction of dicyclohexylcarbodiimide (B1669883) with excess NHS can lead to the formation of a β-alanine derivative via a Lossen rearrangement, which can subsequently react with other molecules. nih.gov While often an undesirable side reaction in bioconjugation, this demonstrates a potential rearrangement pathway involving the succinimide core.

Table 3: Rearrangement and Cycloaddition Reactions for Pyrrolidine-2,5-dione Synthesis

| Reaction Type | Key Intermediates/Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Maleimide derivative | Pyrrolidine-2,5-dione derivatives (e.g., Spirooxindoles) | High stereospecificity and regioselectivity; forms five-membered heterocycles. | wikipedia.orgrsc.orgnih.gov |

| Lossen Rearrangement | N-Hydroxysuccinimide, Carbodiimide | β-Alanine derivatives | Involves rearrangement of an N-hydroxyimide. | nih.gov |

Scalable Synthetic Methodologies for this compound Analogs

The development of scalable synthetic routes is essential for the practical application of this compound analogs in various fields. Several methodologies have been reported that offer efficiency, cost-effectiveness, and environmental compatibility, making them suitable for larger-scale production.

A particularly green and straightforward approach involves the direct reaction of succinic acid with primary amines in hot water. researchgate.net This method obviates the need for both organic solvents and catalysts, proceeding at 100 °C with simple stirring to produce a wide variety of N-substituted succinimides in high yields. researchgate.net The use of water as a reaction medium makes this process inherently safe and environmentally friendly, representing an ideal medium for the synthesis of N-alkyl and N-aryl substituted succinimides. researchgate.net

For producing optically active precursors, a patent describes a facile and efficient process for preparing (R)- and (S)-N-benzyl-3-hydroxypyrrolidines from the naturally occurring alkaloid vasicine. google.com This method is commercially attractive due to the use of an easily available, renewable starting material and a straightforward reaction methodology that provides high yields and high optical purity. google.com The resulting chiral N-benzyl-3-hydroxypyrrolidines are key intermediates for further elaboration into final products.

Another scalable strategy involves the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and anilines or benzylamines. nih.gov This process, induced by nickel perchlorate, allows for the efficient construction of the pyrrolidone ring. The reaction can be performed as a one-vessel operation, simplifying the procedure and making it amenable to scale-up. nih.gov

Table 4: Comparison of Scalable Synthetic Methodologies

| Methodology | Starting Materials | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Hot Water Synthesis | Succinic acid, Primary amines | 100 °C, Water, No catalyst | Environmentally friendly, catalyst-free, high yields, simple procedure. | researchgate.net |

| Alkaloid Transformation | Vasicine | Multi-step chemical transformation | Uses renewable starting material, produces optically active products, commercially viable. | google.com |

Structure Activity Relationship Sar Explorations of 3 Benzyl 1 Hydroxypyrrolidine 2,5 Dione Analogues

Influence of Stereochemistry on Biological Activity Profiles

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on its biological activity. jchr.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific recognition of drug molecules. jchr.org In the case of 3-Benzyl-1-hydroxypyrrolidine-2,5-dione, the carbon at the 3-position of the pyrrolidine-2,5-dione ring is a chiral center. This gives rise to two enantiomers: (S)-3-Benzyl-1-hydroxypyrrolidine-2,5-dione and (R)-3-Benzyl-1-hydroxypyrrolidine-2,5-dione.

While direct comparative studies on the biological activity of the individual enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in drug action are well-established. It is highly probable that the two enantiomers will exhibit different biological activities. One enantiomer may bind more effectively to a specific biological target, leading to a more potent desired effect, while the other may be less active, inactive, or even contribute to off-target effects.

For instance, studies on other chiral heterocyclic compounds have demonstrated significant differences in the pharmacological profiles of their stereoisomers. This highlights the importance of synthesizing and evaluating the enantiomerically pure forms of this compound to fully elucidate its therapeutic potential. The availability of stereoisomers, such as (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione, from chemical suppliers facilitates such investigations. amadischem.comnovachemistry.com

Systematic Structural Modifications and Their Functional Consequences

The exploration of a molecule's SAR involves systematically modifying its structure and observing the resulting changes in biological activity. For this compound, key areas for modification include the benzyl (B1604629) group and the hydroxyl substitution.

Benzyl Group Modifications: The benzyl group offers a prime site for modification to explore its impact on activity. Alterations can include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can influence the molecule's electronic properties, hydrophobicity, and steric bulk. These changes can, in turn, affect binding affinity to a target and pharmacokinetic properties.

Replacement of the phenyl ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems to probe the importance of the aromatic nature and the potential for additional interactions with a biological target.

Alteration of the methylene (B1212753) linker: The length and flexibility of the methylene linker between the nitrogen of the succinimide (B58015) ring and the phenyl group can be varied to optimize the positioning of the aromatic ring within a binding site.

Hydroxyl Group Substitutions: The hydroxyl group at the 3-position is another critical feature for modification.

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would alter its hydrogen bonding capacity and polarity. This can provide insights into the role of the hydroxyl group as a hydrogen bond donor or acceptor in target interactions.

Replacement with other functional groups: Substituting the hydroxyl group with other functionalities like an amino group, a thiol, or a halogen would dramatically change the local electronic and steric environment, potentially leading to different biological activities.

While specific studies detailing these systematic modifications on this compound are limited, research on related cyclic imides and benzyl-containing compounds provides a rationale for these approaches. jchr.orgscirp.org

Computational Chemistry in SAR Elucidation for Pyrrolidine-2,5-diones

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict and rationalize the SAR of compounds like pyrrolidine-2,5-diones.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode and affinity of a ligand (e.g., a this compound analogue) within the active site of a target protein.

For pyrrolidine-2,5-dione derivatives, docking studies can:

Identify key amino acid residues in the target's binding pocket that interact with the ligand.

Visualize the binding conformation and identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity.

For example, a molecular docking study on other heterocyclic compounds has been used to understand their interaction with specific receptors. nih.gov Similar approaches could be applied to this compound and its analogues to explore their potential targets.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netatlantis-press.com QSAR models are developed by correlating physicochemical properties of molecules, known as molecular descriptors, with their experimentally determined biological activities.

A QSAR study on a series of N-phenylsuccinimides, which share the succinimide core with this compound, has been conducted. researchgate.net This study utilized methods like principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN) to build predictive models for their biological activity. researchgate.net The results suggested that a combination of calculated parameters could be useful in predicting the biological activity of these derivatives. researchgate.net

A hypothetical QSAR study on analogues of this compound could involve the following descriptors:

| Descriptor Class | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences the fit of the molecule in the binding site. |

| Hydrophobic | LogP (partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

By developing a robust QSAR model, it would be possible to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Theoretical calculations, often based on quantum mechanics or molecular mechanics, can provide deeper insights into the properties of molecules and their interactions. These methods can be used to calculate:

Binding affinities: Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the relative binding affinities of a series of ligands to a target protein. These calculations can provide a more accurate prediction of potency compared to docking scores alone.

Conformational preferences: Understanding the preferred three-dimensional shape (conformation) of a molecule in solution and in the bound state is crucial. Theoretical calculations can determine the relative energies of different conformers and identify the most likely bioactive conformation.

For this compound, theoretical calculations could be employed to understand the conformational flexibility of the benzyl group and the pyrrolidine (B122466) ring and how this influences binding to a potential target.

Advanced Characterization and Analytical Techniques Applied to 3 Benzyl 1 Hydroxypyrrolidine 2,5 Dione Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment (e.g., IR, NMR Spectroscopy)

Spectroscopic methods are indispensable tools for the primary structural elucidation and purity verification of synthesized 3-Benzyl-1-hydroxypyrrolidine-2,5-dione. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The analysis of this compound would reveal key absorption bands. The succinimide (B58015) ring's carbonyl (C=O) groups typically exhibit strong, sharp stretching vibrations. In related pyrrolidine-2,5-dione derivatives, these bands are often observed in the region of 1719-1724 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band, while the aromatic C-H bonds of the benzyl (B1604629) group and the aliphatic C-H bonds of the pyrrolidine (B122466) ring would also show characteristic stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. The aromatic protons of the benzyl group would appear as a multiplet in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would produce a characteristic singlet. The protons on the chiral center and the adjacent methylene group within the pyrrolidine ring would exhibit distinct signals, with their splitting patterns providing information on their connectivity.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the two carbonyl carbons of the succinimide ring, the carbons of the aromatic benzyl group, the benzylic carbon, and the two aliphatic carbons of the five-membered ring.

The integration and chemical shifts of the signals in the NMR spectra, along with the characteristic frequencies in the IR spectrum, allow for unambiguous structural confirmation and serve as a primary assessment of the compound's purity.

Representative Spectroscopic Data for this compound

| Technique | Functional Group / Proton Environment | Expected Signal / Absorption Band |

|---|---|---|

| IR Spectroscopy | N-OH Stretch | ~3400-3200 cm⁻¹ (broad) |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | |

| Imide C=O Stretch | ~1790 cm⁻¹ and ~1720 cm⁻¹ (asymmetric/symmetric) | |

| ¹H NMR Spectroscopy | Aromatic Protons (C₆H₅) | δ ~7.2-7.4 ppm (multiplet, 5H) |

| Benzylic Protons (N-CH₂-Ph) | δ ~4.7 ppm (singlet, 2H) | |

| Pyrrolidine Ring Proton (-CH(OH)-) | δ ~4.5 ppm (triplet, 1H) | |

| Pyrrolidine Ring Protons (-CH₂-CO-) | δ ~2.8-3.0 ppm (doublet of doublets, 2H) |

Chromatographic Methodologies for Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose. researchgate.netnih.gov

The principle of chiral HPLC lies in the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net This leads to the formation of transient, diastereomeric complexes with different stabilities, resulting in different retention times for each enantiomer and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including succinimide derivatives. researchgate.netnih.gov

A typical analytical method would involve dissolving the sample in a suitable organic solvent and injecting it into the HPLC system. The separation is commonly achieved using a normal-phase mobile phase, which is often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), sometimes with a small amount of an amine additive (like diethylamine) to improve peak shape. researchgate.net The separated enantiomers are detected by a UV detector, and the area under each peak is integrated to calculate the enantiomeric ratio. Recent studies on the stereodivergent synthesis of chiral succinimides have successfully utilized this technique to determine both the diastereomeric ratio and enantiomeric excess with high accuracy. researchgate.net

Representative Chiral HPLC Separation Parameters

| Parameter | Value / Description |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S-enantiomer) | ~8.5 min |

| Retention Time (R-enantiomer) | ~10.2 min |

| Resolution (Rs) | > 2.0 |

X-ray Crystallographic Analysis for Stereochemical and Conformational Studies

While spectroscopic methods confirm the chemical structure, single-crystal X-ray crystallography provides the most definitive three-dimensional structural information. This powerful technique determines the precise spatial arrangement of atoms within the crystal lattice, revealing absolute stereochemistry, bond lengths, bond angles, and torsional angles. nih.gov

For this compound, an X-ray analysis would unambiguously establish the relative and absolute configuration of the substituents around the chiral C3 carbon. The analysis also provides detailed conformational information, such as the puckering of the five-membered pyrrolidine-2,5-dione ring, which typically adopts an envelope or twisted conformation. Furthermore, it reveals the orientation of the benzyl and hydroxyl groups relative to the ring.

Representative Crystallographic Data for a Related N-Benzyl Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₃ |

| Formula Weight | 205.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.4 Å |

| b (Å) | ~7.5 Å |

| c (Å) | ~15.3 Å |

| β (°) | ~78.7° |

| Volume (ų) | ~721 |

| Z (molecules/unit cell) | 4 |

Emerging Trends and Future Research Trajectories for 3 Benzyl 1 Hydroxypyrrolidine 2,5 Dione

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of pyrrolidine-2,5-dione derivatives is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Future research is moving away from traditional multi-step syntheses that often involve harsh reagents and high temperatures.

Key innovative approaches include:

Multi-Component Reactions (MCRs): MCRs are highly valued for their efficiency, as they combine three or more reactants in a single step to form complex products, minimizing waste and saving time and resources. nih.govnih.gov The development of novel MCRs for constructing the pyrrolidine (B122466) ring is a significant area of research, offering a direct and flexible route to a wide range of derivatives. researchgate.netmdpi.comtandfonline.com

Catalyst Innovation: Research is focused on developing novel catalysts that are both efficient and environmentally benign. This includes the use of organocatalysts, such as succinimide (B58015) itself, which can promote reactions in green aqueous media. nih.gov Another promising area is the application of metal-based catalysts, like manganese pincer complexes, which facilitate atom-economical dehydrogenative coupling reactions, producing hydrogen gas as the only byproduct. organic-chemistry.org

Solvent-Free and Alternative Energy Methods: To reduce reliance on volatile organic solvents, methods utilizing microwave irradiation or ultrasound are being explored. mdpi.com These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. organic-chemistry.org

One-Pot Syntheses: One-pot sequential methods are being refined for the synthesis of N-substituted succinimides. ijcps.org For example, a practical one-pot method involves the reaction of succinic anhydride (B1165640) and various amines using inexpensive and readily available reagents like zinc and acetic acid under mild conditions. ijcps.org

These green chemistry strategies are not only making the synthesis of compounds like 3-Benzyl-1-hydroxypyrrolidine-2,5-dione more sustainable but are also enabling the creation of diverse chemical libraries for biological screening.

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational methods are becoming indispensable tools for understanding the nuanced molecular interactions that govern the biological activity of this compound and its derivatives. These in silico techniques provide deep mechanistic insights, guide rational drug design, and accelerate the discovery process. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, elucidating key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For instance, docking studies on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been used to simulate their binding to the active site of tyrosinase, confirming strong interactions with key residues. rsc.org Similarly, docking has been employed to understand the binding of pyrrolidine-2,5-dione derivatives to cyclooxygenase (COX) enzymes, helping to explain their anti-inflammatory selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of derivatives, QSAR can identify the specific structural features that enhance or diminish potency, guiding the design of more effective compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. This method was used to evaluate the stability of quinazolin-4(3H)-one derivatives when complexed with carbonic anhydrase II, helping to confirm or rule out potential mechanisms of action. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. frontiersin.org Pharmacophore models derived from active pyrrolidine-2,5-dione derivatives can be used to virtually screen large compound libraries to find new molecules with a high probability of being active. frontiersin.org

The table below summarizes the application of these computational methods in the study of pyrrolidine-2,5-dione and related heterocyclic structures.

| Computational Method | Application | Example Finding | Reference |

| Molecular Docking | Predicts binding mode and interactions with a biological target. | Identified key interactions between a pyrrolidine-2,5-dione derivative and tyrosinase active site residues. | rsc.org |

| QSAR | Relates chemical structure to biological activity to guide optimization. | Used to model the relationship between structural features of hydroxypyrimidine-dione derivatives and their HIV RT inhibitory activity. | nih.gov |

| MD Simulations | Assesses the stability of ligand-protein complexes over time. | Confirmed the instability of certain ligand-carbonic anhydrase II complexes, helping to elucidate the anticonvulsant mechanism. | mdpi.com |

| Pharmacophore Modeling | Identifies essential structural features for activity to screen for new hits. | Used to screen databases for new compounds based on the features of known active molecules. | frontiersin.org |

Exploration of Novel Biological Targets and Therapeutic Concepts (mechanistic, in vitro)

The versatility of the pyrrolidine-2,5-dione scaffold has prompted extensive in vitro research to uncover new biological targets and therapeutic applications. This exploration is focused on understanding the specific mechanisms of action at a cellular and molecular level.

Enzyme Inhibition: A primary area of investigation is enzyme inhibition. Derivatives of the core structure have shown potent inhibitory activity against several key enzymes.

Tyrosinase: Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as potent competitive inhibitors of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) production. rsc.org This makes them promising candidates for treating hyperpigmentation disorders. nih.govnih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Certain N-substituted pyrrolidine-2,5-dione derivatives exhibit significant anti-inflammatory properties by inhibiting COX-1, COX-2, and 5-LOX enzymes. nih.govresearchgate.net Their selectivity towards COX-2 is a key focus for developing anti-inflammatory agents with fewer side effects. nih.gov

Cholinesterases: Succinimide derivatives have demonstrated notable in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov

Anticonvulsant Activity: The succinimide core is a well-established pharmacophore in anticonvulsant drugs. doaj.orgnih.gov New derivatives are continually being synthesized and evaluated in vitro and in vivo for their potential to treat seizures, with research suggesting a mechanism involving the modulation of GABAA receptors. mdpi.com

Anticancer Activity: Researchers are exploring the anticancer potential of pyrrolidine-2,5-dione derivatives. In vitro studies have shown that certain derivatives can reduce the viability of human cancer cell lines, such as lung adenocarcinoma (A549), and induce apoptosis (programmed cell death) in leukemia cells. mdpi.comnih.gov

The following table presents detailed in vitro research findings for various pyrrolidine-2,5-dione derivatives, highlighting their therapeutic potential.

| Derivative Class | Biological Target | Assay Finding | Therapeutic Concept | Reference |

| Hydroxybenzylidenyl Pyrrolidine-2,5-dione | Mushroom Tyrosinase | IC₅₀ = 2.23 µM (Competitive Inhibition) | Hyperpigmentation Treatment | rsc.org |

| N-substituted Pyrrolidine-2,5-dione | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.98 µM (Selective Inhibition) | Anti-inflammatory | nih.gov |

| N-substituted Pyrrolidine-2,5-dione | 5-Lipoxygenase (5-LOX) | IC₅₀ = 14.01 µM | Anti-inflammatory | researchgate.net |

| Succinimide Derivative | Acetylcholinesterase (AChE) | 93.20% Inhibition | Alzheimer's Disease | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine Derivative | Human Lung Cancer Cells (A549) | Reduced cell viability to 28.0% | Anticancer | mdpi.com |

| N-substituted Dicarboximide | Leukemia Cells (K562) | Activation of Caspase 3 and 7 | Anticancer (Apoptosis Induction) | nih.gov |

Integration of High-Throughput Screening and Computational Design in Derivative Discovery

The discovery of novel derivatives of this compound is being revolutionized by the synergy between high-throughput screening (HTS) and computational drug design (CADD). This integrated approach allows for the rapid and intelligent exploration of vast chemical spaces to identify promising lead compounds. nih.govresearchgate.net

Computational Design and Virtual Screening: The process often begins with CADD, where computational models are used to design virtual libraries of derivatives based on the this compound scaffold. researchgate.net These virtual compounds are then screened in silico against a biological target of interest using techniques like molecular docking to predict their binding affinity. researchgate.netresearchgate.net This computational filtering prioritizes a smaller, more manageable set of compounds for synthesis and experimental testing, significantly increasing the efficiency of the discovery pipeline. frontiersin.org

High-Throughput Screening (HTS): HTS enables the rapid, automated testing of large numbers of chemical compounds against a specific biological target. acs.orgnih.gov Following computational screening, the prioritized derivatives are synthesized and subjected to HTS assays to experimentally measure their activity, such as their ability to inhibit a particular enzyme. rsc.orgcreative-enzymes.com Fluorescence-based assays are commonly used in HTS for their sensitivity and speed. acs.orgnih.gov

Iterative Optimization: The data generated from HTS is then fed back into the computational models. This iterative cycle of design, synthesis, testing, and analysis allows for the continuous refinement of structure-activity relationships. researchgate.net Medicinal chemists can use this information to further optimize lead compounds, enhancing their potency and selectivity while improving their drug-like properties.

This integrated workflow, combining the predictive power of computational design with the empirical validation of HTS, represents the future of derivative discovery. It accelerates the identification of new bioactive molecules derived from the this compound core, paving the way for the development of novel therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-Benzyl-1-hydroxypyrrolidine-2,5-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of pyrrolidine-dione derivatives often involves cyclization reactions or modifications of pre-existing heterocycles. For example, similar compounds like (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol are synthesized via catalytic hydrogenation or stereoselective oxidation . To optimize yield, consider:

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps.

- Temperature Control : Use reflux conditions (e.g., 80–100°C) to enhance reaction kinetics, as seen in thiazole-pyrrolidine synthesis .

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts .

Q. How can researchers ensure the purity and structural integrity of this compound during characterization?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point Analysis : Compare observed values (e.g., ~95°C) with literature data for pyrrolidine derivatives .

- Spectroscopy : Use - and -NMR to confirm the benzyl substituent and hydroxyl group positions. Mass spectrometry (HRMS) validates molecular weight (e.g., ~193.24 g/mol for related compounds) .

- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally analogous piperazine-diones .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

- Methodological Answer :

- Storage : Store in sealed, dry containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Stability Assays : Conduct accelerated degradation studies at varying pH (e.g., 1–13) and temperatures (25–60°C) to identify degradation pathways. Monitor via HPLC or TLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for reactions at the hydroxyl or carbonyl groups. Compare with experimental kinetic data .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

Q. What strategies resolve contradictions in reported spectral data for pyrrolidine-dione derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and XRD data with synthetic intermediates (e.g., 3-Phenyl-1-(pyridin-3-yl)pyrrolidine-2,5-dione) to identify misassignments .

- Isotopic Labeling : Use -labeled compounds to trace carbonyl group behavior during degradation or rearrangement .

Q. How can membrane separation technologies improve the scalability of this compound purification?

- Methodological Answer :

- Nanofiltration : Test polymeric membranes (e.g., polyamide) to separate the compound from low-MW byproducts .

- Process Simulation : Optimize parameters (pressure, flow rate) using Aspen Plus or similar software to minimize solvent waste .

Q. What role does stereochemistry play in the biological activity of this compound analogs?

- Methodological Answer :

- Enantiomer Synthesis : Prepare (R)- and (S)-isomers via chiral catalysts (e.g., BINAP-Ru complexes) and test against biological targets (e.g., enzymes or receptors) .

- Docking Studies : Use AutoDock Vina to model interactions between enantiomers and binding pockets, correlating with in vitro assays .

Methodological Frameworks

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound?

- Answer :

- Theoretical Pole : Link reactivity studies to frontier molecular orbital (FMO) theory .

- Technical Pole : Select advanced characterization tools (e.g., in-situ FTIR) to monitor real-time reaction dynamics .

Q. What experimental designs address reproducibility challenges in synthesizing this compound?

- Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, solvent ratio) and identify critical parameters .

- Open Science Practices : Share raw spectral data and synthetic protocols in public repositories to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.